molecular formula C9H4BrCl2N B2471622 3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile CAS No. 1564055-36-2

3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile

Cat. No.: B2471622
CAS No.: 1564055-36-2
M. Wt: 276.94
InChI Key: JSLWDBOZZLJZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile, with the CAS number 1564055-36-2, is a high-purity (95% minimum) organohalogen chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. Its molecular formula is C 9 H 4 BrCl 2 N, and it has a molecular weight of 276.94 g/mol . The compound is characterized by a (Z)-configured propenenitrile backbone, which is substituted with both bromo- and chloro- functional groups on the aromatic ring, creating a multi-functional hub for chemical transformations . This compound serves as a versatile synthon for constructing more complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and functional materials . Its reactivity is defined by several key features: the bromine and chlorine atoms on the phenyl ring are amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse carbon chains or heterocycles . Meanwhile, the electron-deficient double bond and the nitrile group in the propenenitrile chain can participate in nucleophilic addition or cyclization reactions, making it a valuable precursor in the development of heterocyclic compounds . Researchers value this reagent for its application in exploring new chemical space and for its potential role in the discovery of biologically active molecules with anti-inflammatory or anticancer properties, as suggested by studies on closely related structural analogs . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(Z)-3-(4-bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-7-2-1-6(5-9(7)12)8(11)3-4-13/h1-3,5H/b8-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLWDBOZZLJZQW-BAQGIRSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=CC#N)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C(=C/C#N)/Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent elimination reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing bromine or chlorine.

    Reduction: Formation of 3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enamine.

    Oxidation: Formation of 3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enoic acid.

Scientific Research Applications

3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

a) 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile (C₉H₅BrClN)
  • Structural Difference : Lacks the 3-chloro substituent on the phenyl ring compared to the target compound.
  • Impact :
    • Reduced molecular weight (275.5 g/mol vs. 290.9 g/mol for the target).
    • Lower steric hindrance and polarity due to fewer electron-withdrawing Cl groups.
    • Higher predicted collision cross-section (CCS) for [M+H]+ ions (163.3 Ų vs. target’s 164.8 Ų), suggesting subtle conformational differences .
b) 3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile (CAS: 1567634-47-2)
  • Structural Difference : Replaces the 3-Cl substituent with a methyl group.
  • Impact: Increased lipophilicity (logP likely higher due to -CH₃).

Functional Group Modifications

a) (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile
  • Structural Difference : Incorporates a sulfonamido-methyl group and a formyl substituent.
  • Impact :
    • Enhanced solubility in polar solvents due to hydrogen-bonding groups (-SO₂NH, -CHO).
    • Steric hindrance likely reduces conjugation in the α,β-unsaturated nitrile system, affecting UV/Vis absorption .
b) n-(4-Bromo-3-methylphenyl)-2-chloropropanamide (CAS: 1016746-86-3)
  • Structural Difference : Replaces the nitrile with an amide group.
  • Impact :
    • Higher polarity and hydrogen-bonding capacity, increasing aqueous solubility.
    • Reduced stability under acidic/basic conditions due to amide hydrolysis susceptibility .

Halogenated Phenyl Derivatives with Reactive Groups

a) 4-Bromo-3-chlorophenyl isothiocyanate (CAS: 32118-33-5)
  • Structural Difference : Contains an isothiocyanate (-NCS) group instead of nitrile.
  • Impact :
    • High reactivity toward amines/thiols (e.g., in bioconjugation).
    • Marked toxicity (T-class hazard), necessitating stringent handling protocols .
b) 3-(4-Bromo-2-chlorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide (CAS: 2755723-89-6)
  • Structural Difference : Features a hydroxyl and methoxy-methylamide group.
  • Impact: Potential for intramolecular hydrogen bonding, influencing crystallinity. Increased metabolic stability compared to nitriles due to reduced CYP450-mediated oxidation .

Comparative Data Table

Compound Name Molecular Formula Key Substituents/Functional Groups Predicted CCS [M+H]+ (Ų) Notable Properties/Applications
Target Compound C₉H₄BrCl₂N 3-Cl, 4-Br phenyl; α,β-unsaturated Cl-CN 164.8 R&D intermediate; limited literature
3-(4-Bromophenyl)-3-chloroprop-2-enenitrile C₉H₅BrClN 4-Br phenyl; α,β-unsaturated Cl-CN 163.3 Higher volatility due to lower Cl content
3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile C₁₀H₇BrClN 3-CH₃, 4-Br phenyl; α,β-unsaturated Cl-CN N/A Increased lipophilicity for agrochemicals
4-Bromo-3-chlorophenyl isothiocyanate C₇H₃BrClNS Isothiocyanate (-NCS) N/A Bioconjugation; toxic (T-class)

Biological Activity

3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile is a halogenated organic compound recognized for its potential biological activities. This compound's unique structure, characterized by the presence of bromine and chlorine substituents on the phenyl ring and a nitrile group, suggests diverse interactions within biological systems. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C10H7BrCl2N
  • Molecular Weight : Approximately 292.53 g/mol
  • Structural Features : The compound contains a bromo and chloro group on a phenyl ring, along with a chloro group attached to a prop-2-enenitrile chain.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, primarily through its interactions as an electrophile with nucleophiles in biological systems. These interactions can lead to enzyme inhibition or activation, making it a candidate for therapeutic applications.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation : It could potentially interact with cellular receptors, influencing signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, research showed a significant reduction in cell viability in melanoma cell lines after treatment with this compound over 48 to 72 hours.
  • Inflammatory Response Modulation : The compound has been noted for its ability to modulate inflammatory responses by inhibiting specific enzymes involved in the production of pro-inflammatory mediators .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, indicating that it may help reduce neuronal damage in models of ischemic stroke .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences with related compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromo-3-methylphenyl isocyanateContains a bromo group on a phenyl ring; isocyanateAnticancer activity
Methyl 4-bromo-3-methylbenzoateSimilar bromine substitution; ester functionalityModerate anti-inflammatory effects
4-Bromo-2-methylphenyl nitrileNitrile functionality; different positioningPotential neuroprotective effects

Q & A

Q. What are common synthetic routes for preparing 3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile?

Methodological Answer: The synthesis typically involves multi-step halogenation and nitrile introduction. A plausible route includes:

Halogenation of the aromatic ring : Use electrophilic substitution (e.g., bromination/chlorination) on a substituted benzene derivative to introduce bromine and chlorine at positions 4 and 3, respectively.

Formation of the propenenitrile backbone : Employ a Knoevenagel condensation or Wittig reaction to construct the α,β-unsaturated nitrile moiety. For example, reacting 4-bromo-3-chlorobenzaldehyde with chloroacetonitrile under basic conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product. Validate purity via HPLC (>95%) and NMR (δ 6.8–7.5 ppm for aromatic protons; δ 4.5–5.5 ppm for vinylic protons) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer: A combination of techniques is required:

  • 1H/13C NMR : Confirm the aromatic substitution pattern (e.g., coupling constants for para/meta substituents) and vinylic proton environments.
  • FT-IR : Identify nitrile stretch (~2220–2260 cm⁻¹) and C=C stretch (~1600–1650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 292.89 for C9H5BrCl2N).
  • X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer: Leverage quantum chemical calculations (e.g., DFT) to:

Predict reaction pathways : Calculate activation energies for intermediates (e.g., enolate formation in condensation reactions).

Screen solvents and catalysts : Use COSMO-RS models to evaluate solvent polarity effects on reaction yield.

Validate transition states : IRC (Intrinsic Reaction Coordinate) analysis to confirm mechanistic steps.
ICReDD’s integrated computational-experimental framework (e.g., reaction path searches combined with experimental feedback) can reduce optimization time by 40–60% .

Q. How to resolve contradictions in reported yields for similar nitrile derivatives?

Methodological Answer: Contradictions often arise from:

  • Variability in halogenation efficiency : Monitor reaction progress via in-situ IR or GC-MS to identify incomplete bromination/chlorination.
  • Steric hindrance in aromatic systems : Use steric maps (e.g., A-value calculations) to assess substituent effects.
  • Side reactions : Characterize byproducts via LC-MS and adjust reaction stoichiometry (e.g., excess nitrile reagent to suppress aldol side products).
    A case study on 2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile showed that yields improved from 45% to 72% after optimizing temperature (60°C → 80°C) and catalyst loading (5 mol% → 10 mol%) .

Q. What strategies enhance regioselectivity in the halogenation step?

Methodological Answer:

  • Directing groups : Introduce temporary groups (e.g., –NO2) to steer bromination/chlorination to specific positions.
  • Microwave-assisted synthesis : Enhances kinetic control, favoring para-substitution (e.g., 85% para-selectivity achieved in 20 minutes at 150°C).
  • Lewis acid catalysis : Use FeCl3 or AlCl3 to stabilize transition states for meta-substitution.
    A study on 4-bromo-3-chloro-1-benzothiophene derivatives demonstrated 90% regioselectivity using FeCl3 at 0°C .

Q. How to design experiments for studying degradation pathways under environmental conditions?

Methodological Answer:

  • Photolysis studies : Expose the compound to UV light (254 nm) in aqueous/organic solvents; monitor degradation via LC-MS.
  • Hydrolysis kinetics : Conduct pH-dependent studies (pH 3–11) at 25–50°C. Use pseudo-first-order models to calculate rate constants.
  • QSAR modeling : Correlate degradation rates with electronic parameters (e.g., Hammett σ values for substituents).
    For analogous bromochlorophenyl compounds, half-lives ranged from 12 hours (pH 11) to 30 days (pH 3) .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

  • Detection limits : Use UPLC-MS/MS with MRM (Multiple Reaction Monitoring) to achieve ppb-level sensitivity.
  • Matrix effects : Spike recovery experiments (e.g., 80–120% recovery in acetonitrile/water).
  • Isomer differentiation : Employ chiral columns (e.g., Chiralpak IG-3) or 2D NMR (NOESY) to distinguish regioisomers.
    A study on 2-bromo-4-chlorophenylacetic acid resolved co-eluting impurities using a C18 column with 0.1% formic acid gradient .

Q. How to evaluate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Substrate screening : Test coupling with aryl boronic acids (e.g., phenyl, thienyl) under Pd(PPh3)4 catalysis.
  • Kinetic profiling : Use in-situ Raman spectroscopy to track C–Br vs. C–Cl bond activation rates.
  • Computational docking : Simulate Pd-complex interactions to predict reactivity.
    For 3-(4-bromophenyl)-2-chloro-1-propene, Suzuki coupling with phenylboronic acid achieved 65% yield in toluene/EtOH (3:1) at 90°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.